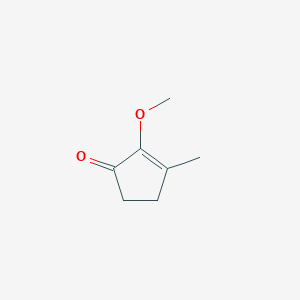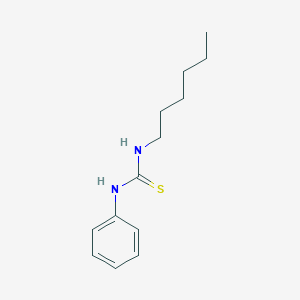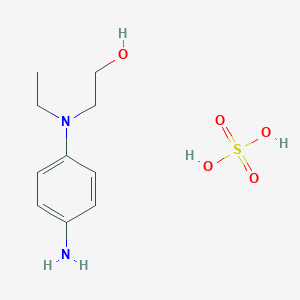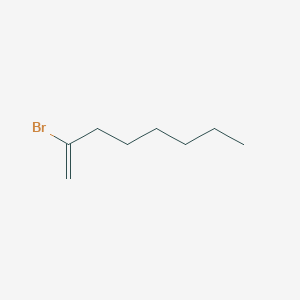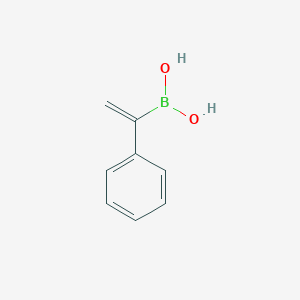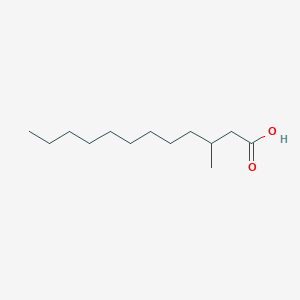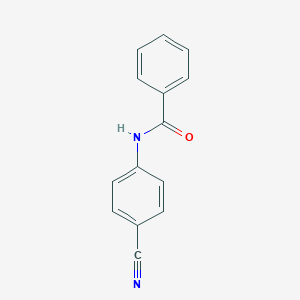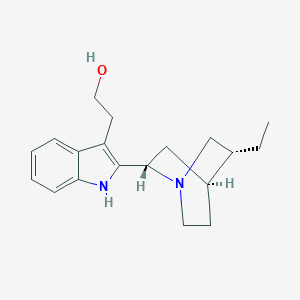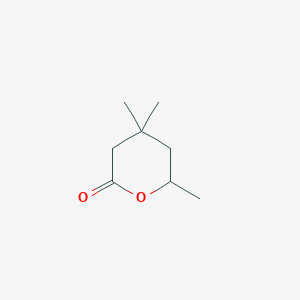
4,4,6-Trimethyloxan-2-one
Übersicht
Beschreibung
4,4,6-Trimethyloxan-2-one is a cyclic carbonate that has been used in various scientific research applications. It is a colorless liquid with a mild odor and is soluble in water and organic solvents. This compound is known for its unique chemical properties and has been used in a variety of studies due to its ability to undergo ring-opening polymerization.
Wirkmechanismus
The mechanism of action of 4,4,6-Trimethyloxan-2-one involves ring-opening polymerization. This process involves the opening of the cyclic carbonate ring, which results in the formation of linear polymers. The polymerization reaction is typically initiated by the use of a catalyst, which can be either an acid or a base.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 4,4,6-Trimethyloxan-2-one. However, studies have shown that this compound is relatively non-toxic and does not have any significant adverse effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4,4,6-Trimethyloxan-2-one in lab experiments is its ability to undergo ring-opening polymerization. This property makes it an ideal candidate for the synthesis of biodegradable polymers, which have a wide range of applications. However, one of the limitations of using this compound is its relatively low reactivity, which can make it difficult to achieve high molecular weight polymers.
Zukünftige Richtungen
There are several future directions for the use of 4,4,6-Trimethyloxan-2-one in scientific research. One potential area of research is the development of new catalysts for ring-opening polymerization, which could lead to the synthesis of higher molecular weight polymers. Another area of research is the use of this compound in the development of new drug delivery systems, which could have significant implications for the treatment of various diseases. Additionally, there is potential for the use of 4,4,6-Trimethyloxan-2-one in the development of new packaging materials that are biodegradable and environmentally friendly.
Conclusion:
In conclusion, 4,4,6-Trimethyloxan-2-one is a cyclic carbonate that has been used in various scientific research applications. This compound is known for its unique chemical properties and has been used in the synthesis of biodegradable polymers. While there is limited information available on the biochemical and physiological effects of this compound, it is relatively non-toxic and does not have any significant adverse effects on living organisms. There are several future directions for the use of 4,4,6-Trimethyloxan-2-one in scientific research, including the development of new catalysts for ring-opening polymerization and the use of this compound in the development of new drug delivery systems and packaging materials.
Wissenschaftliche Forschungsanwendungen
4,4,6-Trimethyloxan-2-one has been used in various scientific research applications, including the development of biodegradable polymers. This compound is known for its ability to undergo ring-opening polymerization, which makes it an ideal candidate for the synthesis of biodegradable polymers. These polymers have a wide range of applications, including drug delivery systems, tissue engineering, and packaging materials.
Eigenschaften
CAS-Nummer |
10603-06-2 |
|---|---|
Produktname |
4,4,6-Trimethyloxan-2-one |
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.2 g/mol |
IUPAC-Name |
4,4,6-trimethyloxan-2-one |
InChI |
InChI=1S/C8H14O2/c1-6-4-8(2,3)5-7(9)10-6/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
ANAWSOIMWQHBPG-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(=O)O1)(C)C |
Kanonische SMILES |
CC1CC(CC(=O)O1)(C)C |
Andere CAS-Nummern |
10603-06-2 71566-51-3 |
Synonyme |
Tetrahydro-4,4,6-trimethyl-2H-pyran-2-one |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B81375.png)
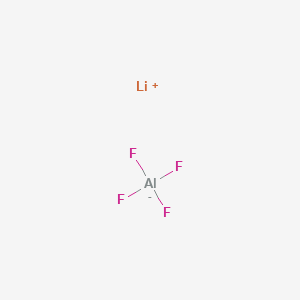
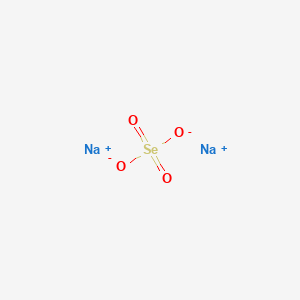
![5H-Pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B81380.png)
![Benzo[d]oxazole-5-carboxylic acid](/img/structure/B81381.png)
